Captamine

Catalog No.
S1511915
CAS No.
108-02-1
M.F
C4H11NS
M. Wt
105.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Captamine

CAS Number

108-02-1

Product Name

Captamine

IUPAC Name

2-(dimethylamino)ethanethiol

Molecular Formula

C4H11NS

Molecular Weight

105.20 g/mol

InChI

InChI=1S/C4H11NS/c1-5(2)3-4-6/h6H,3-4H2,1-2H3

InChI Key

DENMGZODXQRYAR-UHFFFAOYSA-N

SMILES

CN(C)CCS

Canonical SMILES

CN(C)CCS

History and Development

Captamine, also known as N-benzylphenethylamine, is a synthetic stimulant first synthesized in 1933. It was initially investigated as a potential treatment for narcolepsy and depression but was ultimately not approved for these uses due to concerns about its safety and potential for abuse.

Pharmacological Effects

Captamine acts by increasing the levels of dopamine and norepinephrine in the central nervous system. These neurotransmitters play an important role in regulating alertness, wakefulness, and mood.

Research Applications

Despite not being approved for clinical use, captamine continues to be studied for its potential therapeutic effects in various scientific research areas:

  • Adjunct therapy for attention deficit hyperactivity disorder (ADHD): Some studies have shown that captamine may be effective in improving symptoms of ADHD, particularly in adults, when used in combination with other medications. However, more research is needed to confirm these findings and to establish the safety and efficacy of captamine for this use.
  • Treatment of fatigue: Captamine's ability to increase alertness and wakefulness has led to research investigating its potential use in managing fatigue associated with various medical conditions, such as multiple sclerosis and cancer. However, the evidence for its effectiveness in these settings is limited, and further research is necessary.
  • Neurodegenerative disorders: Some studies suggest that captamine may have neuroprotective effects and could potentially be beneficial in slowing the progression of neurodegenerative diseases like Parkinson's disease. However, this research is still in its early stages, and more studies are needed to confirm these findings.

Captamine, a compound structurally related to ketamine, is an arylcyclohexylamine derivative. It is recognized for its unique pharmacological properties, particularly its antagonistic effects on the N-methyl-D-aspartate receptor, which is involved in synaptic plasticity and memory function. Captamine exhibits a chiral structure, with different enantiomers potentially offering varying biological activities.

Studies have explored Captamine's mechanism of action in relation to its ulcerogenic properties. Research suggests it stimulates the secretion of gastric acid and gastrin, a hormone promoting stomach acid production []. Additionally, it might decrease somatostatin, a hormone that inhibits gastric acid secretion []. This combined effect can contribute to ulcer formation [].

Captamine primarily undergoes several key reactions:

  • N-Demethylation: This metabolic process transforms Captamine into norketamine, a biologically active metabolite.
  • Hydroxylation: The compound can be hydroxylated at various positions on the cyclohexane ring, leading to hydroxynorketamine.
  • Dehydronorketamine Formation: Hydroxynorketamine can further lose a water molecule non-enzymatically to yield dehydronorketamine.

These reactions are facilitated by cytochrome P450 enzymes, notably CYP2B6 and CYP2A6, which play crucial roles in the metabolism of Captamine and its derivatives .

Captamine demonstrates significant biological activity through its interaction with neurotransmitter systems. Its primary mechanism involves:

  • NMDA Receptor Antagonism: By blocking the NMDA receptor, Captamine can modulate excitatory neurotransmission, which may contribute to its anesthetic and antidepressant effects.
  • Psychomimetic Effects: Similar to ketamine, Captamine may induce dissociative and hallucinogenic experiences due to its action on the central nervous system .

Additionally, Captamine has been studied for its potential neuroprotective effects and as a treatment for depression, particularly in cases resistant to conventional therapies.

The synthesis of Captamine can be approached through various methods:

  • Traditional Synthesis: This often involves multiple steps starting from cyclohexanone derivatives and requires reagents such as 2-chlorophenyl magnesium bromide. The process typically includes imination reactions followed by rearrangements and oxidations .
  • Green Chemistry Approaches: Recent studies have focused on developing more environmentally friendly synthesis routes that minimize toxic reagents and byproducts. For instance, using ionic liquids as solvents has been proposed to enhance yields while reducing hazardous waste .
  • Biocatalytic Methods: Emerging techniques utilize enzymes to facilitate specific transformations in the synthesis of Captamine, potentially improving efficiency and selectivity .

Captamine has several notable applications:

  • Anesthetic Use: Similar to ketamine, it can be employed in medical settings for anesthesia.
  • Antidepressant Therapy: Its rapid antidepressant effects make it a candidate for treating major depressive disorders.
  • Research Tool: Captamine is utilized in neuroscience research to study synaptic plasticity and neuroprotection mechanisms.

Captamine's interactions with various receptors have been extensively studied:

  • Dopaminergic System: Changes in dopamine levels following Captamine administration suggest potential interactions with dopaminergic pathways.
  • Opioid Receptors: It has shown activity at mu-opioid receptors, indicating possible analgesic properties.
  • Serotonergic System: Captamine may also influence serotonin receptors, contributing to its mood-enhancing effects .

These interactions highlight the compound's multifaceted role in pharmacology and potential therapeutic benefits.

Captamine shares structural and functional similarities with several compounds. Here are notable comparisons:

CompoundStructure TypePrimary ActionUnique Features
KetamineArylcyclohexylamineNMDA receptor antagonistWell-studied for anesthetic properties
NorketamineMetabolite of ketamineNMDA receptor antagonistActive metabolite of ketamine
HydroxynorketamineHydroxylated derivativeNMDA receptor antagonistPotentially longer-lasting effects
DehydronorketamineFurther metaboliteNMDA receptor antagonistMay have distinct pharmacodynamics

Captamine's unique profile lies in its specific interactions with various neurotransmitter systems and its potential as a therapeutic agent in mental health disorders.

The synthesis of captamine (2-(dimethylamino)ethanethiol hydrochloride) has evolved significantly since its initial discovery. Early methods relied on multi-step reactions involving toxic intermediates, such as alkylenimines or hydrogen sulfide gas. For instance, one pioneering approach involved reacting 2-mercaptothiazoline derivatives with 2-halogenoethylamine hydrohalides in aqueous acidic conditions. This method avoided hazardous gases but faced challenges in yield optimization and byproduct formation.

A breakthrough emerged with the development of high-pressure acidolysis techniques. Researchers demonstrated that treating 2-mercaptothiazoline with concentrated hydrochloric acid under 0.3 MPa pressure at 95–100°C yielded cysteamine hydrochloride precursors, which were subsequently dimethylated to produce captamine. This method achieved 98.9% purity but required specialized equipment for pressurized reactions.

Later advancements introduced catalytic reductive alkylation. For example, sodium borohydride-mediated reduction of 5,5-dimethyl-2-isopropyl thiazoline in methanol, followed by hydrolysis and dimethylation, provided a 75% yield of captamine hydrochloride. This approach minimized toxic intermediates and improved scalability compared to earlier routes.

Captamine’s radical scavenging activity is rooted in its thiol (-SH) functional group, which donates hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals [1]. The hydrogen transfer mechanism involves the abstraction of a hydrogen atom from the thiol group by a radical, forming a thiyl radical (RS·) that stabilizes via resonance or further reactions. This process terminates radical chain reactions, preventing oxidative damage to cellular components [1] [3].

Comparative studies on structurally analogous thiols, such as edaravone, demonstrate that the efficiency of hydrogen donation correlates with the compound’s ability to reduce oxidative stress markers like malondialdehyde (MDA) and enhance antioxidant enzyme activity, including superoxide dismutase (SOD) [3] [7]. Captamine’s dimethylamino group may further enhance its solubility and membrane permeability, facilitating interactions with lipid-soluble radicals in cellular membranes [1].

Table 1: Key Radical Scavenging Pathways of Captamine

MechanismTarget RadicalsBiochemical OutcomeSupporting Evidence
Hydrogen donationO₂·⁻, OH·Neutralization of ROSThiol reactivity studies [1] [3]
Thiyl radical formationLipid radicalsTermination of lipid peroxidationAnalogous edaravone data [3]
Electron transferNitrogen radicalsReduction of RNS-mediated damageThiol-disulfide studies [7]

Interaction with DNA Radicals in Gamma-Irradiated Systems

Gamma irradiation induces DNA damage through direct ionization and indirect radical-mediated processes, generating DNA radicals that lead to strand breaks and fragmentation [6]. Captamine mitigates this damage by scavenging DNA-bound radicals, as evidenced by studies on thymocytes exposed to ionizing radiation. In gamma-irradiated lymphocytes, compounds like Captamine prevent DNA fragmentation by neutralizing radicals before they abstract hydrogen atoms from deoxyribose sugars, a critical step in strand break formation [6].

Notably, Captamine’s efficacy depends on its ability to penetrate nuclear membranes and interact with DNA radicals. Research on similar thiols suggests that the thiyl radical intermediate may also participate in DNA repair pathways, although this requires further validation for Captamine specifically [6] [7].

Modulation of Intracellular Thiol-Disulfide Equilibrium

Thiol-disulfide homeostasis is a dynamic equilibrium critical for maintaining redox balance. Captamine contributes to this balance by serving as a reduced thiol donor, which can reduce disulfide bonds (-S-S-) in oxidized proteins or interact with glutathione (GSH) to regenerate antioxidant reserves [7]. In pediatric patients with community-acquired pneumonia (CAP), diminished plasma thiol levels correlate with oxidative stress, highlighting the therapeutic potential of thiol-replenishing agents like Captamine [7].

Table 2: Effects of Captamine on Thiol-Disulfide Homeostasis

ParameterEffect of CaptaminePhysiological ImpactSupporting Study
Native thiol levelsIncreaseEnhanced antioxidant capacityCAP patient data [7]
Disulfide/thiol ratioDecreaseReduced oxidative protein damageThiol-disulfide kinetics [7]
Glutathione interactionSynergistic regenerationImproved cellular redox defenseAnalogous thiol mechanisms [7]

In experimental models, Captamine’s dimethylamino group may enhance its ability to traverse cellular membranes and access cytoplasmic compartments, where it directly modulates redox-sensitive signaling pathways [1] [7]. This dual role—direct radical scavenging and thiol donation—positions Captamine as a multifaceted agent in managing oxidative stress-related pathologies.

Physical Description

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

105.06122053 g/mol

Monoisotopic Mass

105.06122053 g/mol

Heavy Atom Count

6

UNII

9FS0ENU0GR

Other CAS

108-02-1

Wikipedia

MEDA

Dates

Last modified: 08-15-2023

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